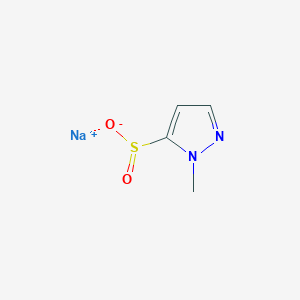
Sodium 1-methyl-1H-pyrazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-pyrazole-5-sulfinate is a versatile chemical compound with the molecular formula C₄H₅N₂NaO₂S and a molecular weight of 168.15 g/mol . This compound is a white crystalline solid and is primarily used for research purposes . It belongs to the class of sulfur-containing pyrazoles, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 1-methyl-1H-pyrazole-5-sulfinate, involves several methodologies. One common approach is the reaction of sulfonyl hydrazides with 1,3-diketones and sodium sulfinates under mild conditions using molecular iodine as a catalyst . This method allows for the direct one-step formation of sulfonated pyrazoles .
Industrial Production Methods
Industrial production methods for sodium sulfinates often involve multicomponent reactions (MCR) and one-pot processes, which are efficient and environmentally friendly . These methods utilize green solvents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-methyl-1H-pyrazole-5-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfinate group to a sulfonate group.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, transition metal catalysts, and photoredox catalysts . Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and sulfones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Sodium 1-methyl-1H-pyrazole-5-sulfinate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium 1-methyl-1H-pyrazole-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophilic targets, forming stable sulfonamide bonds . This mechanism is crucial in enzyme inhibition and protein modification, where the compound interacts with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 1-methyl-1H-pyrazole-4-sulfinate: Similar in structure but differs in the position of the sulfinate group.
Sodium 1-methyl-1H-pyrazole-3-sulfinate: Another isomer with the sulfinate group at a different position.
Uniqueness
Sodium 1-methyl-1H-pyrazole-5-sulfinate is unique due to its specific position of the sulfinate group, which influences its reactivity and selectivity in chemical reactions . This positional difference can lead to variations in biological activity and industrial applications, making it a valuable compound for targeted research and development .
Biological Activity
Sodium 1-methyl-1H-pyrazole-5-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its sulfinyl group significantly enhances its reactivity and biological activity compared to other compounds in the same class. The molecular formula is C4H6N2NaO2S, indicating the presence of sodium, which contributes to its solubility in aqueous environments.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiparasitic Effects : Compounds with similar structures have shown potential against parasitic infections by targeting specific biochemical pathways in organisms .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Properties : Some pyrazole derivatives are known for their anti-inflammatory effects, which could be beneficial in treating conditions associated with inflammation .
Antiparasitic Activity
A study highlighted the synthesis of 1-methyl-1H-pyrazole derivatives that demonstrated potent activity against the parasitic nematode Haemonchus contortus, with minimal cytotoxicity observed in mammalian cell lines. The selectivity index was favorable, indicating a promising therapeutic window for these compounds .
Antimicrobial Efficacy
Research has shown that this compound exhibits significant antimicrobial activity. For instance, compounds derived from this structure were tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing effective inhibition at low concentrations .
Anti-inflammatory Studies
In a series of experiments, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be developed as a novel anti-inflammatory agent .
Data Summary Table
Properties
Molecular Formula |
C4H5N2NaO2S |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
sodium;2-methylpyrazole-3-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-6-4(9(7)8)2-3-5-6;/h2-3H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
PLBGCFNWGZRUFF-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=CC=N1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















